molecular formula C26H23NO B14199463 N,N-Diphenyl-4-propylnaphthalene-1-carboxamide CAS No. 853748-03-5

N,N-Diphenyl-4-propylnaphthalene-1-carboxamide

Cat. No.: B14199463
CAS No.: 853748-03-5
M. Wt: 365.5 g/mol
InChI Key: LPOHVXXJLUTFRG-UHFFFAOYSA-N
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Description

N,N-Diphenyl-4-propylnaphthalene-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a naphthalene ring substituted with a carboxamide group and two phenyl groups, making it a compound of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-4-propylnaphthalene-1-carboxamide typically involves the reaction of 4-propylnaphthalene-1-carboxylic acid with diphenylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with diphenylamine to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-4-propylnaphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Diphenyl-4-propylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diphenyl-4-(pyridin-4-yl)benzamide: Similar structure with a pyridine ring instead of a naphthalene ring.

    N,N-Diphenyl-4-(4-pyridinyl)benzenamine: Contains an amine group instead of a carboxamide group.

    N,N-Diphenyl-4-(4-pyridinyl)benzamide: Another structural analog with a pyridine ring.

Uniqueness

N,N-Diphenyl-4-propylnaphthalene-1-carboxamide is unique due to its specific naphthalene-based structure, which imparts distinct electronic and steric properties. These properties make it suitable for applications in materials science and as a building block for complex organic synthesis .

Properties

CAS No.

853748-03-5

Molecular Formula

C26H23NO

Molecular Weight

365.5 g/mol

IUPAC Name

N,N-diphenyl-4-propylnaphthalene-1-carboxamide

InChI

InChI=1S/C26H23NO/c1-2-11-20-18-19-25(24-17-10-9-16-23(20)24)26(28)27(21-12-5-3-6-13-21)22-14-7-4-8-15-22/h3-10,12-19H,2,11H2,1H3

InChI Key

LPOHVXXJLUTFRG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C2=CC=CC=C12)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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